molecular formula C12H15N3O3S2 B4195710 N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

Cat. No.: B4195710
M. Wt: 313.4 g/mol
InChI Key: UWEUOPVRMCNXEN-UHFFFAOYSA-N
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Description

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S2/c1-2-18-9-8-11-13-14-12(19-11)15-20(16,17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEUOPVRMCNXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-ethoxyethylamine with thiosemicarbazide to form the intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiadiazole ring. The final step involves the sulfonation of the thiadiazole derivative with benzenesulfonyl chloride under basic conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions

Major Products Formed

    Oxidation: Oxidized thiadiazole derivatives

    Reduction: Reduced thiadiazole derivatives

    Substitution: Substituted sulfonamide derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in the pH of the tumor microenvironment, thereby inhibiting tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a promising candidate for anticancer therapy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Reactant of Route 2
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N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

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